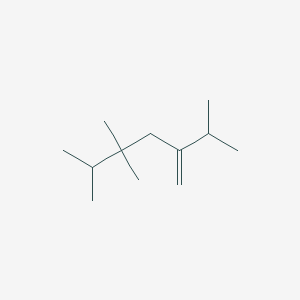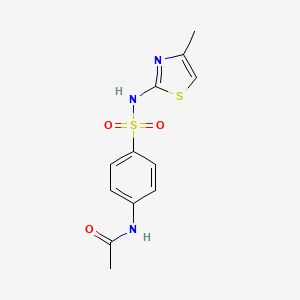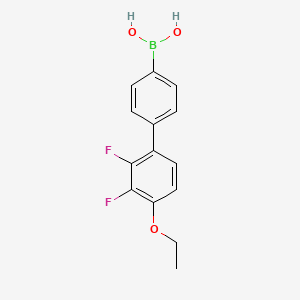
4-Ethoxy-2,3-difluoro-1,1'-biphenyl-4'-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of an ethoxy group, two fluorine atoms, and a boronic acid moiety attached to a biphenyl structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki–Miyaura coupling, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an appropriate phenol derivative reacts with an ethylating agent under basic conditions.
Boronic Acid Formation: The final step involves the conversion of an aryl halide to the corresponding boronic acid using a borylation reaction with a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Substituted Biphenyls: Formed through nucleophilic substitution of fluorine atoms.
Aplicaciones Científicas De Investigación
4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors due to its unique electronic properties.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid in chemical reactions involves the following steps:
Transmetalation: In the Suzuki–Miyaura coupling, the boronic acid group transfers an aryl group to the palladium catalyst.
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Reductive Elimination: The palladium-aryl complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylboronic Acid: Similar structure with a methoxy group instead of an ethoxy group.
4-Formylphenylboronic Acid: Contains a formyl group instead of an ethoxy group.
4-Ethoxyphenylboronic Acid: Lacks the fluorine atoms present in 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid.
Uniqueness
4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid is unique due to the presence of both ethoxy and difluoro substituents, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
470461-10-0 |
|---|---|
Fórmula molecular |
C14H13BF2O3 |
Peso molecular |
278.06 g/mol |
Nombre IUPAC |
[4-(4-ethoxy-2,3-difluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H13BF2O3/c1-2-20-12-8-7-11(13(16)14(12)17)9-3-5-10(6-4-9)15(18)19/h3-8,18-19H,2H2,1H3 |
Clave InChI |
OLOOHRNUIBVNOK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=C(C(=C(C=C2)OCC)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


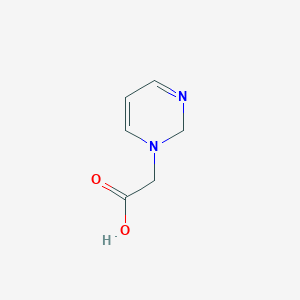
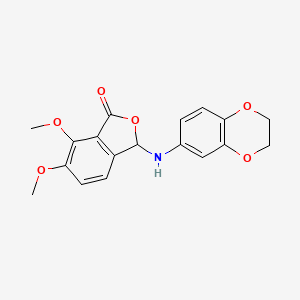
![3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one](/img/structure/B14149913.png)
![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
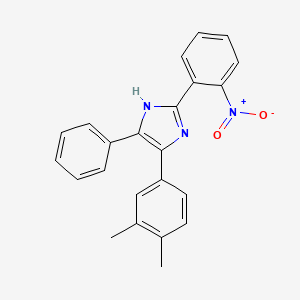

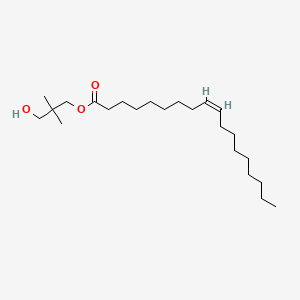
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide](/img/structure/B14149950.png)


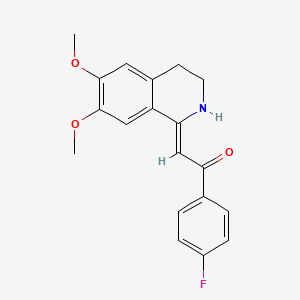
![5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one](/img/structure/B14149987.png)
